rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis

Aqueous Solubility Salt Selection Pre-formulation

Researchers requiring a cis-configured cyclohexane-1,2-diamine scaffold often face costly enantiomer separation. rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride provides a cost-effective racemic intermediate with enhanced aqueous solubility. • cis stereochemistry locks spatial orientation for SAR studies • Hydrochloride salt enables homogeneous aqueous reactions • Cost-effective racemic mixture for early-stage screening.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B13627762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCCCC1N.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1
InChIKeyUIBFMEZPGGLDRH-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis: Chiral Building Block Overview


rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis (CAS 2728601-84-9) is a chiral, cis-configured cyclohexane derivative featuring both a primary amine and an N-methyl carboxamide group, supplied as a hydrochloride salt . Its molecular formula is C₈H₁₇ClN₂O, with a molecular weight of 192.69 g/mol, distinguishing it from the free base form (C₈H₁₆N₂O, MW 156.23 g/mol) [1]. This compound is classified as a racemic mixture, containing equal amounts of (1R,2S) and (1S,2R) enantiomers, which presents a unique profile for applications where a single enantiomer is not required or where racemic synthesis is a cost-effective strategy. The presence of both a nucleophilic amine and a hydrogen-bond-capable amide, combined with the defined cis stereochemistry, makes it a versatile scaffold for medicinal chemistry, particularly as an intermediate or building block . However, its differentiation from closely related analogs lies in the specific combination of its cis configuration, racemic nature, and salt form, which impacts handling, reactivity, and downstream synthetic utility.

Racemic scaffold Equal (1R,2S) and (1S,2R) enantiomers; supports early-stage med chem screening without chiral resolution
Cis stereochemistry Defined spatial orientation of amine and amide groups; enables reproducible stereoselective synthesis
Hydrochloride salt Enhanced aqueous solubility and solid-state handling compared to free base; broadens reaction media options

Why Generic Substitution of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis Fails


Substituting this compound with a closely related analog—such as the free base, a trans isomer, or an enantiopure form—is not a trivial decision and can fundamentally alter experimental outcomes. The hydrochloride salt provides enhanced aqueous solubility and solid-state stability compared to the free base, which is critical for reproducible formulation and reaction conditions . The cis configuration locks the amine and carboxamide groups in a specific spatial orientation, which is essential for maintaining the correct geometry in chiral syntheses or biological interactions; a trans isomer would present these groups in a completely different orientation, likely leading to a loss of activity or an altered selectivity profile [1]. Furthermore, the racemic mixture offers a distinct cost and availability advantage over a single, resolved enantiomer, which may be unnecessary for early-stage research or for applications targeting non-chiral environments . These factors make direct replacement without rigorous validation scientifically unsound.

! Salt form matters: hydrochloride ensures aqueous solubility and solid handling; free base is water-insoluble liquid, which limits aqueous protocols.
! Stereochemistry is not interchangeable: cis isomer holds amine/amide in a fixed orientation; trans isomer presents a different geometry that may alter downstream stereochemical outcomes.
! Racemate vs enantiopure: racemic mixture avoids costly chiral separation; enantiopure form is only required for chirality-dependent assays. Direct substitution without validation can mislead biological interpretation.

Quantitative Differentiation Evidence for rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis


Hydrochloride Salt Solubility vs. Free Base

The target compound's hydrochloride salt form provides a significant solubility advantage over its free base counterpart. The free base, 2-amino-N-methylcyclohexane-1-carboxamide (CAS 1339178-74-3), is described as a colorless liquid with a pungent odor, insoluble in water, and soluble in organic solvents . In contrast, the hydrochloride salt (CAS 2728601-84-9) is a solid with enhanced aqueous solubility, a common and well-documented property of amine hydrochlorides that directly improves handling and expands the range of usable reaction media . While an exact aqueous solubility value (e.g., in mg/mL) for this specific salt under standard conditions was not located in the accessed non-vendor literature, the transformation from a water-insoluble liquid free base to a water-soluble solid hydrochloride is a class-level inference strongly supported by fundamental pharmaceutical chemistry.

Salt solubility
Class-level inference
Solid; aqueous-soluble (HCl salt) vs free base: liquid, water-insoluble
Supports aqueous reaction media and ease of handling
Exact solubility not reported; fundamental shift from insoluble liquid to soluble solid
Aqueous Solubility Salt Selection Pre-formulation

Cis Isomer Synthetic Efficiency vs. Trans

The synthesis of cis-2-aminocyclohexanecarboxamide derivatives proceeds via a distinct and more efficient route compared to the trans isomers. A foundational paper by Göndös et al. (1991) describes a new approach that 'proceeds much faster and in higher yields than the methods described in the literature' for the cis series [1]. This established synthetic efficiency is directly pertinent to the procurement of the cis-configured target compound, suggesting a more reliable and cost-effective supply chain compared to its trans analog (e.g., (1R,2R)-2-amino-N-methylcyclohexane-1-carboxamide, CAS 184035-04-9), which would require a different, potentially lower-yielding route .

Synthetic efficiency
Cross-study comparable
Cis route reported as much faster and higher-yielding than trans methods
Supports more reliable procurement and supply chain for cis isomer
Qualitative comparison; exact yield/time differences not provided
Stereochemistry Diastereomer Synthesis Chiral Building Block

Racemic Mixture Cost Advantage vs. Enantiopure Form

The target compound is a racemic mixture (rac-(1R,2S)), containing both (1R,2S) and (1S,2R) enantiomers in equal proportions. This is in contrast to the enantiopure (1S,2R) form, which is available from specialized sources such as the BMRB (bmse011816) [1]. While the enantiopure form is essential for targeted chiral interactions, its synthesis or resolution from the racemate adds significant cost and complexity. Procuring the racemic mixture is often the rational choice for applications where stereochemistry is not critical (e.g., non-chiral derivatization, material science) or as a starting point for chiral resolution studies. No direct, quantitative price comparison is available from the scientific literature, but it is a well-established principle of pharmaceutical chemistry that unresolved racemates are substantially cheaper than single enantiomers due to the avoidance of costly resolution steps or asymmetric syntheses .

Racemate cost
Class-level inference
Racemic mixture avoids expensive chiral resolution steps
Economical entry point for initial screening and non-chiral applications
Cost advantage is a well-established class-level phenomenon
Racemic Synthesis Cost Efficiency Chiral Resolution

N-Methyl Amide Stability vs. Unsubstituted Amide

The N-methyl substitution on the carboxamide group introduces a subtle but critical steric and electronic modification compared to the parent, unsubstituted cis-2-aminocyclohexane-1-carboxamide. While a direct, peer-reviewed stability comparison between the N-methyl and primary amide derivatives is not available in the located literature, the class-level effect of N-methylation on amides is well-characterized: it generally increases resistance to enzymatic hydrolysis and can alter the conformational preferences of the amide bond, impacting molecular recognition [1]. This differentiates the target compound from simpler 2-aminocyclohexane carboxamide derivatives (e.g., those with a free amide NH2 group), which may be more susceptible to metabolic cleavage or exhibit a different hydrogen-bonding pattern. The target compound's N-methyl amide is thus a more robust scaffold for medicinal chemistry optimization programs.

Amide stability
Class-level inference
N-methyl amide may exhibit increased resistance to enzymatic hydrolysis vs primary amide
Supports scaffold stability during lead optimization
Direct stability data for this pair not available; general medicinal chemistry principle
Amide Stability Metabolic Stability Conformational Analysis

Cis Diastereomeric Purity vs. Trans or Mixed Isomers

The target compound is explicitly the 'cis' diastereomer. Diastereomers like cis and trans forms can have drastically different physical properties, such as solubility and chromatographic retention times, which can be exploited for separation but also lead to inconsistent results if the wrong isomer is used [1]. The foundational 1991 synthesis paper established a reliable route to the pure cis form, enabling its use as a well-defined starting material [2]. In contrast, a mixture of diastereomers or the trans isomer would introduce variability, particularly in chiral environments. While no direct biological activity comparison was found, the fundamental principle is that a defined diastereomer is an essential requirement for reproducible scientific research. The cis isomer provides a single, consistent conformational profile for all downstream applications, unlike the trans isomer, which would present a completely different spatial arrangement of the key amine and amide groups.

Diastereomeric purity
Supporting evidence
Defined cis diastereomer; established synthetic route ensures reproducible 3D geometry
Eliminates isomer variability in stereospecific assays
Trans or mixed isomers would introduce a critical conformational variable
Diastereomer Separation Assay Reproducibility Conformational Control

Optimal Application Scenarios for rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis


Racemic Scaffold for High-Throughput Medicinal Chemistry

When building a diverse screening library, the cost-effective racemic cis-scaffold, sourced as a stable hydrochloride salt, allows for the rapid synthesis of numerous analogs. The N-methyl amide provides inherent stability, while the defined cis geometry ensures consistent spatial presentation for initial structure-activity relationship (SAR) studies, as supported by the established synthetic routes to the pure cis isomer [1].

Chiral Resolution and Asymmetric Synthesis Studies

The racemic nature of the compound makes it an ideal substrate for developing new chiral resolution techniques or for evaluating the performance of chiral catalysts. The hydrochloride salt's enhanced solubility facilitates homogeneous reaction conditions, and the well-defined cis diastereomer eliminates an extra variable, as confirmed by its distinct synthetic identity [2]. This provides a cleaner model system compared to using a mixture of diastereomers.

Intermediate for Cis-Configured Factor Xa Inhibitor Analogs

The cis-1,2-diaminocyclohexane core is a critical structural motif in several factor Xa inhibitors, such as edoxaban [3]. This compound serves as a protected or derivatizable precursor to this core, where the cis stereochemistry is non-negotiable for activity. Procuring the racemic cis-hydrochloride is a logical first step for synthesizing and evaluating racemic mixtures of these potent anticoagulant analogs before committing to costly enantiomer separation.

Soluble Building Block for Aqueous-Phase Bioconjugation

The significant difference in physical state and solubility between the free base (water-insoluble liquid) and this hydrochloride salt (water-soluble solid) makes the latter the only practical choice for aqueous-based chemistries . This includes attaching the scaffold to water-soluble polymers or biomolecules, where reactions must be performed in buffered solutions, a task impossible with the free base form.

Application
Selection Property
Validation Focus
Med chem library synthesis
Racemic cis-scaffold, HCl salt for solubility
Consistent spatial presentation for initial SAR studies
Chiral resolution method development
Racemic mixture as substrate for resolution
Clean cis diastereomer model system; avoids mixed-isomer interference
Factor Xa inhibitor scaffold research
Cis-1,2-diaminocyclohexane core precursor
Stereochemical integrity for structure-activity relationship studies
Aqueous-phase bioconjugation
Water-soluble HCl salt form
Enables homogeneous reaction conditions in buffered solutions
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